8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile
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Overview
Description
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile is a chemical compound with the molecular formula C9H6BrNO2 It is a derivative of benzo[b][1,4]dioxine, featuring a bromine atom at the 8th position and a nitrile group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the nitrile group to an amine is a common transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the nitrile group to an amine.
Scientific Research Applications
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Contains a carboxylate group instead of a nitrile group, leading to different chemical properties and reactivity.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Bromine atom is positioned differently, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-8-carbonitrile |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-2H,3-4H2 |
InChI Key |
RMIFHTXJBJRFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)C#N)Br |
Origin of Product |
United States |
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